molecular formula C8H8F2S B7992085 2,4-Difluorobenzyl methyl sulfide

2,4-Difluorobenzyl methyl sulfide

Cat. No.: B7992085
M. Wt: 174.21 g/mol
InChI Key: JDBGNMJFSGOWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzyl methyl sulfide is an organic compound that belongs to the class of aromatic sulfides It consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a methyl sulfide group attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with sodium methyl sulfide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2,4-Difluorobenzyl chloride+Sodium methyl sulfide2,4-Difluorobenzyl methyl sulfide+Sodium chloride\text{2,4-Difluorobenzyl chloride} + \text{Sodium methyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} 2,4-Difluorobenzyl chloride+Sodium methyl sulfide→2,4-Difluorobenzyl methyl sulfide+Sodium chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 2,4-Difluorobenzyl methyl sulfoxide, 2,4-Difluorobenzyl methyl sulfone.

    Substitution: Products depend on the nucleophile used, such as 2,4-dimethoxybenzyl methyl sulfide when using sodium methoxide.

Scientific Research Applications

2,4-Difluorobenzyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions with sulfide-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or proteins through its sulfide group, potentially inhibiting or modifying their activity. The fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl chloride: Similar structure but with a chloride group instead of a methyl sulfide group.

    2,4-Difluorotoluene: Similar structure but with a methyl group instead of a methyl sulfide group.

    Benzyl methyl sulfide: Similar structure but without the fluorine atoms.

Uniqueness

2,4-Difluorobenzyl methyl sulfide is unique due to the presence of both fluorine atoms and a methyl sulfide group. The fluorine atoms can enhance the compound’s stability and reactivity, while the methyl sulfide group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,4-difluoro-1-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGNMJFSGOWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.